Irreversible vs. Reversible VMAT2 Inhibition: Binding Kinetics and Recovery
In a direct head-to-head ex vivo hippocampal slice study, reserpine (RSP) produced irreversible inhibition of vesicular storage and exocytotic release of [³H]noradrenaline and [³H]serotonin with no detectable recovery in VMAT2 enzyme activity. Tetrabenazine (TBZ) and valbenazine (VBZ), in contrast, produced reversible inhibition that was less effective and of much shorter duration, allowing vesicle refilling to resume [1].
| Evidence Dimension | Reversibility and duration of VMAT2 inhibition |
|---|---|
| Target Compound Data | Reserpine: irreversible inhibition; no recovery in VMAT2 enzyme activity observed |
| Comparator Or Baseline | Tetrabenazine/Valbenazine: reversible inhibition; shorter duration with vesicle refilling capability |
| Quantified Difference | Qualitative mechanistic difference: irreversible vs. reversible inhibition |
| Conditions | Mouse hippocampus ex vivo slice preparations using electrical field stimulation; [³H]noradrenaline and [³H]serotonin release assays |
Why This Matters
For applications requiring sustained, non-recoverable monoamine depletion (e.g., animal models of monoamine deficiency), only irreversible inhibitors like reserpine are suitable; reversible inhibitors cannot achieve equivalent sustained depletion.
- [1] Maácz F, Bán EG, Brassai A, Sperlágh B, Vizi ES. The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters. Front Cell Neurosci. 2025;19:1648613. View Source
